Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)-
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Overview
Description
This compound is a phenolic derivative with a complex structure. It contains a phenol group, a piperidine ring, a phenyl group, and a tetrazole ring with a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The spatial arrangement of these groups could significantly impact the compound’s properties and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the phenol group, the piperidine ring, and the tetrazole ring. The phenol group could undergo reactions typical of phenols, such as electrophilic aromatic substitution. The piperidine ring could participate in reactions involving the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]-4-[5-(trifluoromethyl)tetrazol-1-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N6O/c21-20(22,23)19-26-27-28-29(19)15-8-9-17(30)14(11-15)12-25-16-7-4-10-24-18(16)13-5-2-1-3-6-13/h1-3,5-6,8-9,11,16,18,24-25,30H,4,7,10,12H2/t16-,18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDPKDDJFRPRNN-WMZOPIPTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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